molecular formula C13H17NO4 B3022398 (S)-Methyl 3-(cbz-amino)butanoate CAS No. 83460-84-8

(S)-Methyl 3-(cbz-amino)butanoate

Cat. No.: B3022398
CAS No.: 83460-84-8
M. Wt: 251.28 g/mol
InChI Key: HSKIGKMMMZQYID-JTQLQIEISA-N
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Description

(S)-Methyl 3-(cbz-amino)butanoate is a chiral compound that features a carbobenzyloxy (cbz) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The cbz group serves as a protecting group for the amino function, which can be selectively removed under specific conditions.

Mechanism of Action

Target of Action

The primary target of (S)-Methyl 3-(cbz-amino)butanoate is the amine group in various biomolecules . The compound acts as a protecting agent for these amines, rendering them less reactive and thus preventing unwanted side reactions during complex organic synthesis .

Mode of Action

This compound, also known as a Cbz protecting group, interacts with its targets by forming carbamates . This is achieved through a mechanism involving the attack of the nucleophilic amine on the highly reactive chloroformate . The reaction liberates HCl and requires some base . The Cbz group is stable to bases and acids, making it orthogonal to numerous other protecting groups .

Biochemical Pathways

The use of this compound primarily affects the synthesis of peptides . By protecting amines as carbamates, the compound enables the synthesis of previously inaccessible oligopeptides . This has significant implications for peptide chemistry, including the development of other protecting groups .

Pharmacokinetics

ADME properties (Absorption, Distribution, Metabolism, and Excretion) would be influenced by its chemical structure and the nature of the biochemical pathways it affects. As a protecting group, it is expected to be removed (deprotected) from the target molecule at some point during the synthesis process .

Result of Action

The result of the action of this compound is the protection of amines in various biomolecules, rendering them less reactive . This allows for more controlled reactions in complex organic synthesis, particularly in peptide chemistry . The Cbz group can be removed by reduction, releasing toluene and the free carbamate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a base is required for the protection mechanism . Additionally, the compound’s stability to bases and acids allows it to function effectively in a variety of conditions . Harsh conditions can cleave the cbz group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-(cbz-amino)butanoate typically involves the protection of the amino group in (S)-3-amino butanoic acid with a cbz group. This can be achieved through the reaction of (S)-3-amino butanoic acid with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine. The resulting cbz-protected amino acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-(cbz-amino)butanoate undergoes various chemical reactions, including:

    Hydrogenation: The cbz group can be removed through catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Nucleophilic Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrogenation: Pd/C, H2 gas

    Hydrolysis: NaOH or KOH in water

    Reduction: LiAlH4 in dry ether

Major Products Formed

    Hydrogenation: (S)-3-amino butanoic acid

    Hydrolysis: (S)-3-(cbz-amino)butanoic acid

    Reduction: (S)-3-(cbz-amino)butanol

Scientific Research Applications

(S)-Methyl 3-(cbz-amino)butanoate is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 3-(boc-amino)butanoate: Similar to (S)-Methyl 3-(cbz-amino)butanoate but uses a tert-butyloxycarbonyl (boc) protecting group.

    (S)-Methyl 3-(fmoc-amino)butanoate: Uses a fluorenylmethyloxycarbonyl (fmoc) protecting group.

Uniqueness

This compound is unique due to the stability and ease of removal of the cbz protecting group. The cbz group can be removed under mild hydrogenation conditions, making it suitable for use in sensitive synthetic pathways where other protecting groups might be too harsh .

Properties

IUPAC Name

methyl (3S)-3-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKIGKMMMZQYID-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459874
Record name (S)-METHYL 3-(CBZ-AMINO)BUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83460-84-8
Record name (S)-METHYL 3-(CBZ-AMINO)BUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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